8-Hydroxydemethylclomipramine
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Overview
Description
8-Hydroxydemethylclomipramine is a chemical compound with the molecular formula C18H21ClN2O and a molecular weight of 316.825 g/mol . It is a metabolite of clomipramine, a tricyclic antidepressant used primarily in the treatment of obsessive-compulsive disorder. The compound is characterized by the presence of a hydroxyl group at the 8th position and the absence of a methyl group compared to its parent compound, clomipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydemethylclomipramine typically involves the demethylation of clomipramine followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxydemethylclomipramine undergoes various chemical reactions, including:
Oxidation: Introduction of an additional hydroxyl group.
Reduction: Removal of oxygen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .
Scientific Research Applications
8-Hydroxydemethylclomipramine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
The mechanism of action of 8-Hydroxydemethylclomipramine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission . The compound also affects norepinephrine reuptake to a lesser extent, contributing to its antidepressant effects .
Molecular Targets and Pathways:
Serotonin Transporters: Inhibition of serotonin reuptake.
Norepinephrine Transporters: Partial inhibition of norepinephrine reuptake.
Receptor Modulation: Interaction with various neurotransmitter receptors, including histamine and adrenergic receptors.
Comparison with Similar Compounds
Clomipramine: The parent compound, primarily used as an antidepressant.
Desmethylclomipramine: Another metabolite with similar pharmacological properties.
Imipramine: A structurally related tricyclic antidepressant with similar therapeutic uses.
Uniqueness: 8-Hydroxydemethylclomipramine is unique due to its specific hydroxylation and demethylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in efficacy, side effects, and metabolic pathways compared to its parent compound and other similar compounds .
Properties
CAS No. |
104061-28-1 |
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Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
9-chloro-11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C18H21ClN2O/c1-20-9-2-10-21-17-8-7-16(22)11-14(17)4-3-13-5-6-15(19)12-18(13)21/h5-8,11-12,20,22H,2-4,9-10H2,1H3 |
InChI Key |
MRLCQGACIDFFSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |
Origin of Product |
United States |
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